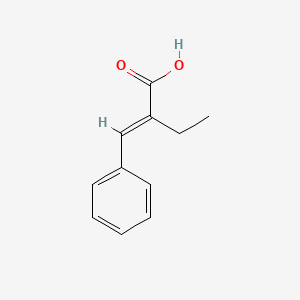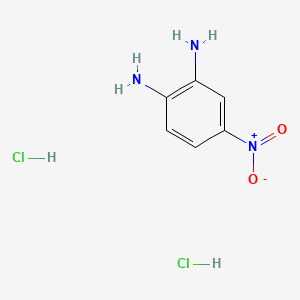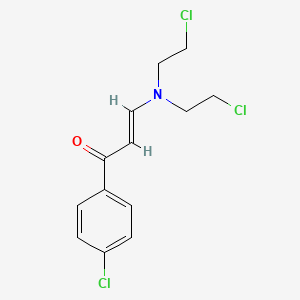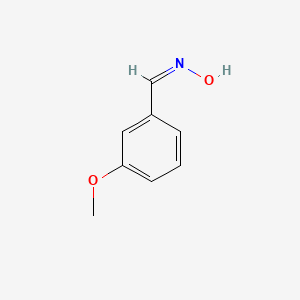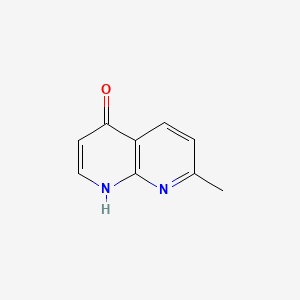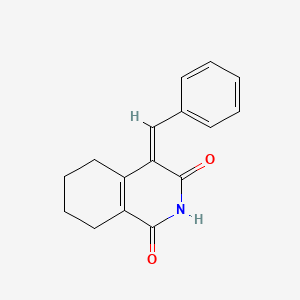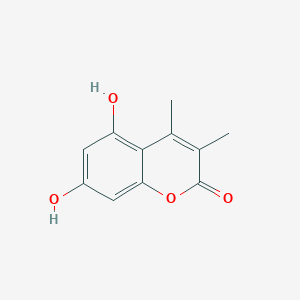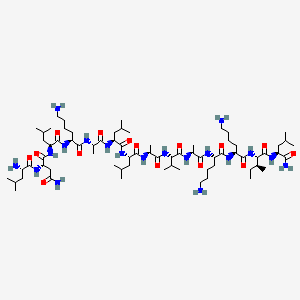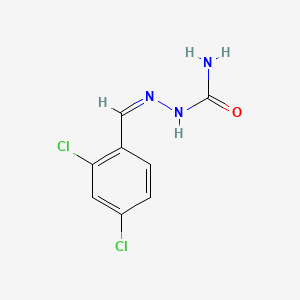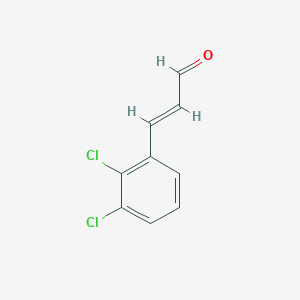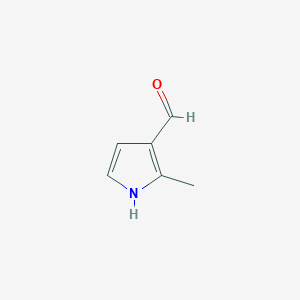
2-methyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
2-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a methyl group at the second position and an aldehyde group at the third position of the pyrrole ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with formaldehyde and a methylating agent. One common method is the Vilsmeier-Haack reaction, where pyrrole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another approach involves the use of pyrrole-3-carboxaldehyde as a starting material, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents like ethanol or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 2-Methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-Methyl-1H-pyrrole-3-methanol.
Substitution: Various alkylated pyrrole derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Methyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-1H-pyrrole-3-carbaldehyde largely depends on its reactivity and interaction with biological molecules. The aldehyde group can form Schiff bases with amines, which are crucial intermediates in many biochemical pathways . Additionally, the compound can undergo nucleophilic addition reactions, making it a valuable tool in studying enzyme catalysis and protein-ligand interactions .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carbaldehyde: Lacks the methyl group at the second position, making it less sterically hindered and more reactive in certain reactions.
2-Methyl-1H-pyrrole-4-carbaldehyde: The aldehyde group is positioned at the fourth carbon, altering its reactivity and the types of reactions it undergoes.
3-Methyl-1H-pyrrole-2-carbaldehyde: The positions of the methyl and aldehyde groups are reversed, leading to different chemical behavior and applications.
Uniqueness: 2-Methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized heterocyclic compounds and in applications requiring precise molecular interactions .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(4-8)2-3-7-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRRHGHHDDVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415921 | |
| Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17619-39-5 | |
| Record name | 2-methyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



